2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile
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Overview
Description
2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a sulfanylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with an appropriate electrophile.
Formation of the Sulfanylprop-2-enenitrile Moiety: This could involve the reaction of a nitrile with a thiol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Study of its interactions with biomolecules and its effects on cellular processes.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)-3-aminoprop-2-enenitrile: Lacks the fluorophenyl group.
2-(1,3-benzothiazol-2-yl)-3-[(4-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C16H10FN3S2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21) |
InChI Key |
JKRVZXUCIDMODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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